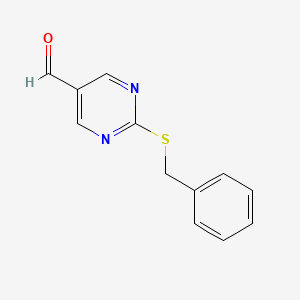

2-(Benzylthio)pyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the condensation of aldehydes with other nitrogen-containing compounds. For instance, 1-vinylpyrrole-benzimidazole ensembles are synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which could be analogous to the synthesis of 2-(Benzylthio)pyrimidine-5-carbaldehyde by condensation with suitable sulfur and nitrogen-containing reactants . Additionally, the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives involves the reaction between 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetals and 2-aminobenzimidazole, indicating that pyrimidine derivatives can be synthesized through reactions involving aldehydes and amines .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzylthio)pyrimidine-5-carbaldehyde can be complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate. This compound forms a dimeric structure with a row of five fused rings, which suggests that 2-(Benzylthio)pyrimidine-5-carbaldehyde could also exhibit interesting structural features when forming complexes .

Chemical Reactions Analysis

The reactivity of carbaldehyde derivatives with organo-derivatives of Group III elements is highlighted in the reactions between oximes and organo-derivatives. Pyridine-2-carbaldehyde oxime, for example, reacts with trimethylborane to form a crystalline oximate, indicating that 2-(Benzylthio)pyrimidine-5-carbaldehyde may also undergo similar reactions with organometallic compounds to form new derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Benzylthio)pyrimidine-5-carbaldehyde are not directly discussed, the properties of related compounds can be inferred. The synthesized 1-vinyl-1H-pyrrol-2-yl-1H-benzimidazoles are intensely fluorescent, which suggests that the pyrimidine-5-carbaldehyde derivative may also possess fluorescent properties . The influence of substituents, such as fluorinated groups, on the regiochemical outcome of reactions is also noted, which could be relevant for understanding the reactivity of 2-(Benzylthio)pyrimidine-5-carbaldehyde .

Wissenschaftliche Forschungsanwendungen

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

-

Anti-Inflammatory Effects

- Application Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antioxidant Effects

In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .

In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .

Safety And Hazards

Eigenschaften

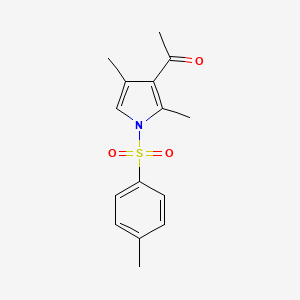

IUPAC Name |

2-benzylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTDTICMHNEHCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649830 |

Source

|

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)pyrimidine-5-carbaldehyde | |

CAS RN |

915920-15-9 |

Source

|

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.